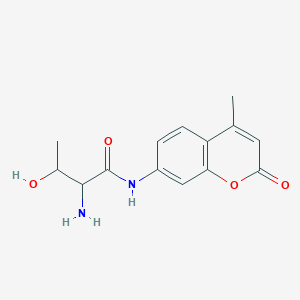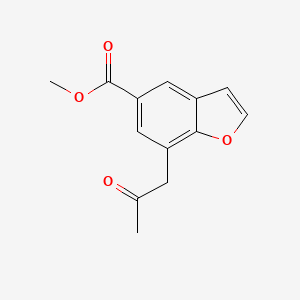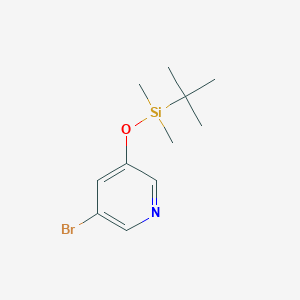
N-benzyl-1,1,1-trifluoro-N-(piperidin-2-ylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1,1,1-trifluoro-N-(piperidin-2-ylmethyl)methanamine is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a benzyl group, and a piperidinylmethyl group. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1,1,1-trifluoro-N-(piperidin-2-ylmethyl)methanamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzylamine with trifluoroacetic anhydride to form N-benzyl-1,1,1-trifluoro-N-(trifluoromethyl)methanamine. This intermediate is then reacted with piperidine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1,1,1-trifluoro-N-(piperidin-2-ylmethyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
N-benzyl-1,1,1-trifluoro-N-(piperidin-2-ylmethyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-benzyl-1,1,1-trifluoro-N-(piperidin-2-ylmethyl)methanamine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-1,1,1-trifluoro-N-(trifluoromethyl)methanamine: Similar structure but with a trifluoromethyl group instead of a piperidinylmethyl group.
4-(Trifluoromethyl)benzylamine: Contains a trifluoromethyl group and a benzylamine moiety but lacks the piperidinylmethyl group.
Uniqueness
N-benzyl-1,1,1-trifluoro-N-(piperidin-2-ylmethyl)methanamine is unique due to the presence of both the trifluoromethyl and piperidinylmethyl groups, which impart specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
Molecular Formula |
C14H19F3N2 |
|---|---|
Molecular Weight |
272.31 g/mol |
IUPAC Name |
N-benzyl-1,1,1-trifluoro-N-(piperidin-2-ylmethyl)methanamine |
InChI |
InChI=1S/C14H19F3N2/c15-14(16,17)19(10-12-6-2-1-3-7-12)11-13-8-4-5-9-18-13/h1-3,6-7,13,18H,4-5,8-11H2 |
InChI Key |
HYCNMJPCSOJUMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CN(CC2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




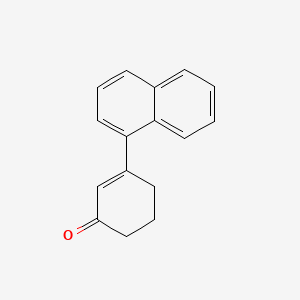

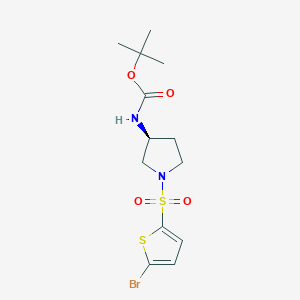

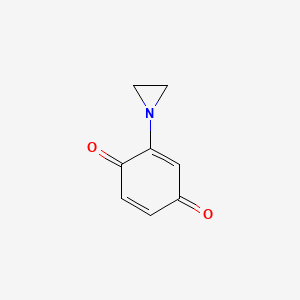
![11H-[1,3,5]triazepino[3,2-a]benzimidazole](/img/structure/B13977991.png)
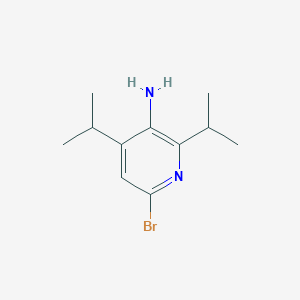
![1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol](/img/structure/B13978001.png)
